cis-1,3-Pentadiene
CAS No.: 1574-41-0
Cat. No.: VC20924151
Molecular Formula: C5H8
Molecular Weight: 68.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1574-41-0 |
|---|---|
| Molecular Formula | C5H8 |
| Molecular Weight | 68.12 g/mol |
| IUPAC Name | (3Z)-penta-1,3-diene |
| Standard InChI | InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4- |
| Standard InChI Key | PMJHHCWVYXUKFD-PLNGDYQASA-N |
| Isomeric SMILES | C/C=C\C=C |
| SMILES | CC=CC=C |
| Canonical SMILES | CC=CC=C |
| Boiling Point | 42.7 °C |
| Melting Point | -114.1 °C |
Introduction
Identification and Nomenclature
cis-1,3-Pentadiene (CAS No. 1574-41-0) is known by several synonyms in scientific and industrial contexts. The molecule represents one stereoisomer of 1,3-pentadiene, with the cis configuration at the 3-position.
Common Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Number | 1574-41-0 |
| Molecular Formula | C₅H₈ |
| Molecular Weight | 68.12 g/mol |
| Linear Formula | CH₃CH=CHCH=CH₂ |
| IUPAC Name | (Z)-penta-1,3-diene |
| InChIKey | PMJHHCWVYXUKFD-PLNGDYQASA-N |
Synonyms
The compound is also known as:
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cis-Piperylene
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cis-1-Methyl-1,3-butadiene
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(Z)-1,3-Pentadiene
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1,cis-3-Pentadiene
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(Z)-CH₂=CHCH=CHCH₃
Physical and Chemical Properties
cis-1,3-Pentadiene is a clear, colorless liquid at room temperature with distinctive physical characteristics that affect its handling, storage, and applications.
Physical Properties
Thermodynamic Properties
The thermodynamic behavior of cis-1,3-pentadiene is important for understanding its stability and reactivity in various conditions.
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Heat Capacity (Cp,liquid) | 146.57 J/mol×K | 298.15K | |
| Viscosity | 0.0024945 Pa×s | 139.27K | |
| Viscosity | 0.0005737 Pa×s | 197.73K | |
| Viscosity | 0.0001957 Pa×s | 285.41K |
Vapor Pressure Data
The vapor pressure of cis-1,3-pentadiene increases with temperature according to the following relationship:
| Temperature (K) | Vapor Pressure (kPa) |
|---|---|
| 227.24 | 1.33 |
| 252.35 | 6.41 |
| 277.47 | 22.24 |
| 302.58 | 61.00 |
Structure and Isomerism
Molecular Structure
cis-1,3-Pentadiene has a conjugated diene structure with five carbon atoms arranged in a chain. The molecule contains two carbon-carbon double bonds between C1-C2 and C3-C4, with the C3-C4 double bond in the cis configuration. This means the methyl group at C4 and the hydrogen at C3 are on the same side of the double bond plane .
Stereoisomerism
cis-1,3-Pentadiene is one of two main stereoisomers of 1,3-pentadiene, the other being trans-1,3-pentadiene. The geometric difference between these isomers significantly affects their physical properties and chemical behavior. The trans isomer is generally more thermodynamically stable than the cis form due to reduced steric hindrance .
Conformational Analysis
The cis configuration introduces steric interactions, particularly when the molecule adopts the s-cis conformation. In this arrangement, the hydrogens of the methyl group at C4 interact with hydrogens on C1, creating steric hindrance that affects the molecule's reactivity in certain reactions, including Diels-Alder cycloadditions .
Synthesis and Production
Industrial Production
cis-1,3-Pentadiene is typically obtained from petroleum cracking processes. It can be isolated from C5 fractions of naphtha crackers, where it occurs alongside other C5 hydrocarbons. Commercial preparations often contain mixtures of cis and trans isomers that require separation through specialized distillation techniques .
Laboratory Preparation
In laboratory settings, cis-1,3-pentadiene can be prepared through selective hydrogenation of pentadiyne using specialized catalysts that favor cis addition. Alternative methods include elimination reactions from appropriate precursors with stereochemical control to favor the cis configuration .
Purification
Commercial cis-1,3-pentadiene typically reaches purities of >97.0% by gas chromatography analysis. It is often stabilized with inhibitors such as TBC (tert-butylcatechol) to prevent unwanted polymerization during storage and transportation .
Reactivity and Chemical Behavior
General Reactivity
As a conjugated diene, cis-1,3-pentadiene exhibits characteristic reactions associated with conjugated systems. The presence of the two double bonds in conjugation allows for both 1,2-addition and 1,4-addition reactions. The compound is highly flammable and readily forms explosive mixtures with air, indicating its reactive nature .
Diels-Alder Reactions
A notable aspect of cis-1,3-pentadiene's reactivity is its behavior in Diels-Alder reactions. Research has shown that cis-1,3-pentadiene is significantly less reactive than its trans isomer in these cycloaddition reactions. This reduced reactivity is attributed to steric factors; when cis-1,3-pentadiene rotates to the s-cis conformation (required for Diels-Alder reactions), steric interactions occur between the hydrogens of the methyl group and the hydrogens on C-1, making this conformation energetically less favorable .
Polymerization Behavior
cis-1,3-Pentadiene can undergo polymerization reactions, particularly under appropriate catalytic conditions. The high flammability and tendency to form explosive mixtures with air necessitate careful handling during polymerization processes .
Polymerization Studies
Catalyst Systems
Research has shown that different catalyst systems can produce polymers with varying stereochemical structures from pentadiene isomers. Particularly interesting is the finding that polymerizing the trans isomer of 1,3-pentadiene with specific catalysts can yield two different types of crystalline cis-1,4 polymers .
Polymerization Mechanisms
Homogeneous catalyst systems based on aluminum alkyl chloride and cobalt compounds have been found to produce isotactic cis-1,4 polymers. Conversely, systems using aluminum trialkyl and titanium alkoxide result in syndiotactic cis-1,4 polymers. These differences highlight the importance of catalyst selection in controlling the stereochemistry of the resulting polymers .
Polymer Properties
The crystalline cis-1,4 polymers derived from pentadiene isomers exhibit distinctive infrared and X-ray spectral characteristics. These polymers have potential applications in specialized elastomers and other materials requiring specific physical properties. The coordination of the monomer to the catalyst and the mechanisms of stereospecific polymerization remain areas of ongoing research interest .
Applications
Industrial Uses
cis-1,3-Pentadiene finds applications in several industrial processes:
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As a monomer in polymer production
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In the synthesis of specialty chemicals
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As an intermediate in organic synthesis
Consumer Products
The compound is utilized in various consumer-oriented applications:
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Cleaning products
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Cosmetics formulations
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Flavor and fragrance components
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Food and beverage ingredients
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Personal care products These applications leverage the compound's specific chemical properties, though its use in consumer products is typically in derivative forms rather than the pure compound due to its reactivity and safety considerations.
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